molecular formula C14H13N5O2S B2963610 3-methoxy-1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1203182-69-7

3-methoxy-1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2963610
CAS No.: 1203182-69-7
M. Wt: 315.35
InChI Key: JAWMKZMLCJRFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical, 3-methoxy-1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide, is a high-purity synthetic compound provided for research and development purposes. It belongs to the class of pyrazole-4-carboxamides, a significant group of nitrogen-containing heterocyclic compounds that serve as fundamental structural frameworks for numerous investigative drug molecules and agrochemical agents . The integration of a pyrazole core linked to a pyridinyl-thiazole moiety via a carboxamide bridge creates a complex heterocyclic system of high interest in medicinal chemistry and drug discovery. Pyrazole derivatives are renowned for their diverse pharmacological profiles, which can include antimicrobial, antifungal, anti-inflammatory, and anticancer activities, making them crucial intermediates in the synthesis of potential pharmaceutical candidates . The specific structure of this compound, featuring a 3-methoxy substituent and a 4-(pyridin-2-yl)thiazol-2-yl amine group, suggests potential for investigating various biological targets and mechanisms of action. Researchers value such multifunctional heterocycles for designing novel enzyme inhibitors and receptor antagonists. This product is intended for laboratory research applications only and is not classified as a drug or approved for any diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-methoxy-1-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-19-7-9(13(18-19)21-2)12(20)17-14-16-11(8-22-14)10-5-3-4-6-15-10/h3-8H,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWMKZMLCJRFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H13N5O2S
  • Molecular Weight : 315.35 g/mol
  • Solubility : Soluble in various solvents, indicating potential for bioavailability in biological systems.

Research indicates that compounds containing the pyrazole moiety often exhibit diverse biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including lung, brain, and breast cancers. The mechanism typically involves the inhibition of key enzymes and pathways associated with tumor progression, such as topoisomerase and EGFR .
  • Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antibacterial and antifungal activities, potentially acting through disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Biological Evaluation

A comprehensive evaluation of 3-methoxy-1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide has been conducted through various in vitro and in vivo studies. Below is a summary of findings from selected studies:

StudyMethodologyKey Findings
Synthesis and evaluation of pyrazole derivativesIdentified anticancer properties against multiple cell lines; exhibited IC50 values in the low micromolar range.
High-throughput screening for TNAP inhibitorsDiscovered potent inhibitors with IC50 as low as 5 nM; suggested that structural modifications enhance selectivity for TNAP over other alkaline phosphatases.
Overview of functional pyrazolo[1,5-a]pyrimidinesDiscussed the potential of pyrazolo derivatives as selective protein inhibitors and their role in anticancer therapies.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment :
    • A study demonstrated that a related pyrazole derivative significantly inhibited the proliferation of MDA-MB-231 cells (a breast cancer cell line), showcasing its potential as a therapeutic agent .
  • Inflammatory Diseases :
    • Research has indicated that certain pyrazole compounds can modulate inflammatory responses, suggesting their utility in treating conditions like rheumatoid arthritis .
  • Antiviral Activity :
    • Emerging evidence points to the antiviral properties of specific pyrazole derivatives, particularly against viral infections by inhibiting viral replication mechanisms .

Comparison with Similar Compounds

2-((4-Chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide ()

  • Structural Features : Shares the 4-(pyridin-2-yl)thiazol-2-yl substituent but replaces the pyrazole-carboxamide core with a thioacetamide linker and a 4-chlorophenyl group.

Pyrazole-Sulfonamide Derivatives

3-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide ()

  • Structural Features : Replaces the thiazole ring with a sulfonamide (-SO₂NH-) linker and retains the pyridine and pyrazole moieties.
  • Key Differences : The sulfonamide group introduces strong hydrogen-bonding capacity (IR peaks at 1230–1108 cm⁻¹ ), which may enhance target binding but could increase renal toxicity risks.
  • Synthesis : High yield (88%) and high melting point (>280°C) suggest robust crystallinity and stability .

Thiazole-Containing Thiosemicarbazides

N'-[Di(pyridin-2-yl)methylene]-4-(thiazol-2-yl)piperazine-1-carbothiohydrazide ()

  • Structural Features : Integrates thiazole into a piperazine-thiosemicarbazide scaffold with di-2-pyridylketone chelators.
  • Key Differences : The thiosemicarbazide (-NHNHCSS-) group enables metal chelation (e.g., Cu²⁺), which is absent in the target compound. This property is critical for anticancer activity in metal-dependent pathways.

Pyrazole-Morpholino Hybrids

5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide ()

  • Structural Features: Substitutes the thiazole-pyridine system with a morpholino group and a methylthio (-SMe) substituent.

Comparative Data Table

Compound Name Molecular Weight Key Functional Groups Synthesis Yield Notable Properties Reference
Target: 3-Methoxy-1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide 329.31 Pyrazole, thiazole, pyridine, carboxamide N/A Moderate polarity, undefined bioactivity
3-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide Higher* Sulfonamide, pyridine, pyrazole 88% High crystallinity, IR-documented H-bonding
N'-[Di(pyridin-2-yl)methylene]-4-(thiazol-2-yl)piperazine-1-carbothiohydrazide N/A Thiosemicarbazide, thiazole, pyridine 9.3% Cu²⁺ chelation, anticancer potential
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide N/A Morpholino, methylthio, pyrazole N/A Enhanced solubility, antimalarial

Research Findings and Implications

Structural-Activity Relationships :

  • The carboxamide linker in the target compound may offer better metabolic stability compared to thioacetamide () or sulfonamide () derivatives.
  • The thiazole-pyridine system likely facilitates interactions with kinase targets, analogous to ’s Cu²⁺-chelating thiosemicarbazide.

Synthesis Challenges :

  • The low yield of ’s compound underscores the complexity of synthesizing thiazole-containing hybrids, suggesting that the target compound’s synthesis (if optimized) could be advantageous.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methoxy-1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide?

  • Methodology : The compound can be synthesized via coupling reactions between a pyrazole-4-carboxylic acid derivative and a substituted thiazole amine. For example, Method A (from ) involves reacting an acid precursor (e.g., pyrazole-4-carboxylic acid) with 4-(pyridin-2-yl)thiazol-2-amine in the presence of coupling agents like HATU or EDCI, followed by purification via column chromatography. Solvent systems (e.g., DMF or dichloromethane) and reaction temperatures (room temperature to 60°C) significantly impact yields (39–99%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm structural integrity by matching peak splitting patterns and chemical shifts to theoretical values (e.g., pyrazole C=O at ~160 ppm, thiazole protons at δ 7.5–8.5 ppm) .
  • HPLC : Assess purity (>95% is typical) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring m/z matches calculated values (e.g., [M+H]+ ~370–400 Da) .

Q. What safety precautions are required for handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (–11).
  • Ventilation : Work in a fume hood due to potential decomposition products (e.g., carbon/nitrogen oxides) .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s thiazole and pyrazole moieties?

  • Methodology :

  • Thiazole Modifications : Replace the pyridinyl group with substituted aryl rings (e.g., 4-fluorophenyl in ) to evaluate electronic effects on bioactivity.
  • Pyrazole Substitutions : Introduce methyl or methoxy groups at the 1- and 3-positions (as in ) to study steric and electronic influences on target binding.
  • Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) or cellular viability tests to quantify potency shifts .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?

  • Methodology :

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., pyrazole-thiazole proton coupling in ).
  • X-ray Crystallography : Confirm absolute configuration if chiral centers are present (e.g., cyclohexyl derivatives in ).
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., thioamide analogs in ) to validate unexpected shifts .

Q. What strategies improve stability under physiological conditions (e.g., pH, temperature)?

  • Methodology :

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. suggests instability in strong acids/bases due to hydrolysis of the carboxamide bond.
  • Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (e.g., >100°C for ).
  • Prodrug Design : Mask the carboxamide group as an ester (e.g., ) to enhance metabolic stability .

Q. How can low yields during synthesis (e.g., 6% in ) be addressed?

  • Methodology :

  • Catalyst Optimization : Switch from EDCI to HATU for better coupling efficiency.
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to improve solubility.
  • Microwave-Assisted Synthesis : Reduce reaction time and side-product formation (e.g., uses K2CO3 in DMF for faster alkylation) .

Q. What computational methods predict binding modes with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs, referencing docking poses in (e.g., 9c binding to an enzyme’s hydrophobic pocket).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the pyrazole-thiazole scaffold in aqueous environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.